1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane
Description
1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a phenyl group, an oxadiazole ring, and a benzenesulfonyl group attached to an azepane ring
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-18-12-11-17(21-23-22-20(28-21)16-9-5-4-6-10-16)15-19(18)29(25,26)24-13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYMHSJSMWPBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the benzenesulfonyl group: This step involves sulfonylation of the aromatic ring using a sulfonyl chloride in the presence of a base.
Attachment of the azepane ring: The final step involves the nucleophilic substitution reaction where the azepane ring is introduced to the sulfonylated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole and methoxyphenyl groups but lacks the benzenesulfonyl and azepane moieties.
1-Phenyl-3-(2-methoxyphenyl)-1H-pyrazole: Similar in having a methoxyphenyl group but contains a pyrazole ring instead of an oxadiazole ring.
Uniqueness
1-[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-YL)benzenesulfonyl]azepane is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
